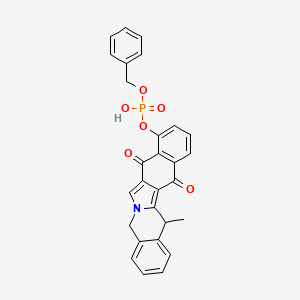
Fosquidone
Übersicht
Beschreibung
Es handelt sich um ein wasserlösliches Analogon des Medikaments Mitoquidon, das das erste in einer Reihe von pentacyclischen Pyrrolochinonen war, die wegen ihrer Antitumoraktivität entwickelt wurden . Fosquidon wurde in verschiedenen klinischen Studien auf seine potenzielle Wirksamkeit gegen verschiedene Krebsarten getestet, darunter Darmkrebs, Nierenkrebs und nicht-kleinzelliger Lungenkrebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Fosquidon beinhaltet die Herstellung von 5,8,13,14-Tetrahydrobenz(5,6)isoindolo(2,1-b)isoquinolin-8,13-dion-Derivaten . Der Syntheseweg umfasst typischerweise die Bildung der pentacyclischen Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die für seine biologische Aktivität erforderlich sind. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatureinstellungen, um die gewünschten chemischen Umwandlungen sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Fosquidon würde wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten, um größere Mengen zu ermöglichen. Dieser Prozess würde die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen umfassen, um die behördlichen Standards zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fosquidone involves the preparation of 5,8,13,14-tetrahydrobenz(5,6)isoindolo(2,1-b)isoquinolin-8,13-dione derivatives . The synthetic route typically includes the formation of the pentacyclic core structure followed by the introduction of functional groups necessary for its biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fosquidon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren oder bestimmte Reagenzien unterstützt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Fosquidon verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittelsysteme.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Fosquidon gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Die einzigartige pentacyclische Struktur von Fosquidon macht es zu einem interessanten Thema für die chemische Synthese und Strukturanalyse.
Biologie: Die Wechselwirkungen der Verbindung mit biologischen Molekülen und ihre Auswirkungen auf zelluläre Prozesse sind von großem Interesse.
Medizin: Fosquidon wurde in klinischen Studien auf seine Antikrebsaktivität getestet und zeigte eine potenzielle Wirksamkeit gegen verschiedene Arten von Tumoren
Wirkmechanismus
Fosquidon entfaltet seine Wirkung durch einen Mechanismus, der die Hemmung spezifischer zellulärer Pfade beinhaltet. Die Verbindung interagiert mit molekularen Zielstrukturen, stört die normale Funktion von Krebszellen und führt zu deren Tod . Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, sind noch nicht vollständig geklärt, aber die einzigartige Struktur von Fosquidon deutet auf einen anderen Wirkmechanismus im Vergleich zu herkömmlichen zytotoxischen Wirkstoffen hin .
Wirkmechanismus
Fosquidone exerts its effects through a mechanism that involves the inhibition of specific cellular pathways. The compound interacts with molecular targets, disrupting the normal functioning of cancer cells and leading to their death . The exact molecular targets and pathways involved are still under investigation, but this compound’s unique structure suggests a different mechanism of action compared to conventional cytotoxic agents .
Vergleich Mit ähnlichen Verbindungen
Fosquidon ähnelt anderen pentacyclischen Pyrrolochinonen, wie Mitoquidon. Die Wasserlöslichkeit und die spezifischen funktionellen Gruppen von Fosquidon machen es einzigartig . Weitere ähnliche Verbindungen sind:
Mitoquidon: Die Stammverbindung von Fosquidon, bekannt für ihre breite Aktivität bei soliden Tumoren bei Nagetieren.
GR54374X: Ein Metabolit von Fosquidon mit ähnlichen Antikrebsaktivitäten.
Die einzigartigen Eigenschaften von Fosquidon, wie seine Löslichkeit und spezifische biologische Aktivität, unterscheiden es von diesen verwandten Verbindungen.
Eigenschaften
IUPAC Name |
benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSQCOOUJTIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |
| Record name | Fosquidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR63178A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00921408 | |
| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114517-02-1, 114517-04-3 | |
| Record name | Fosquidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR63178A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSQUIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


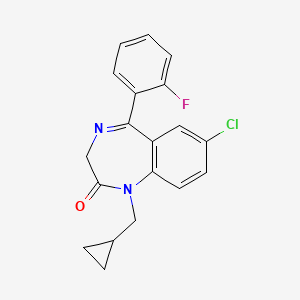
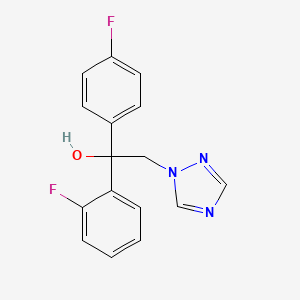
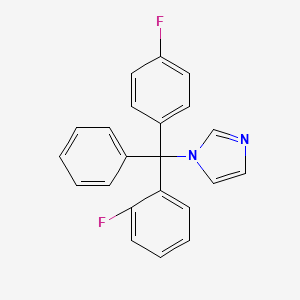
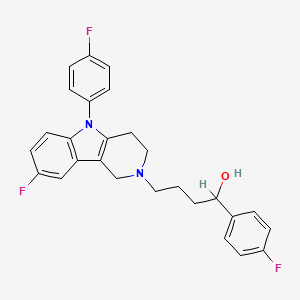
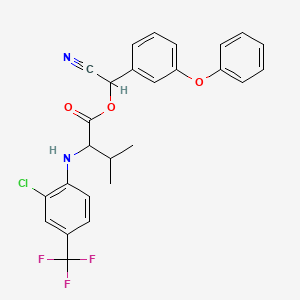
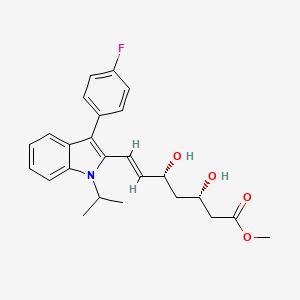

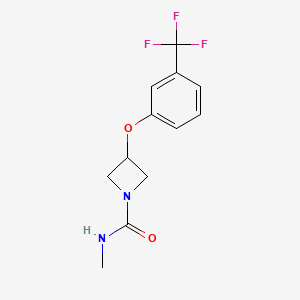
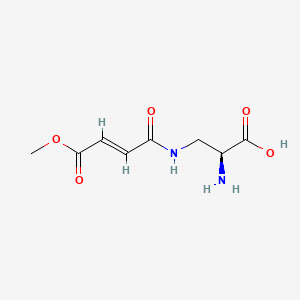
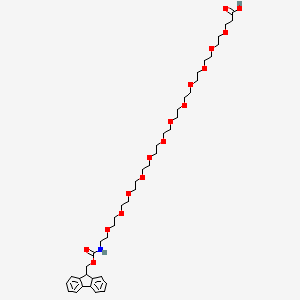
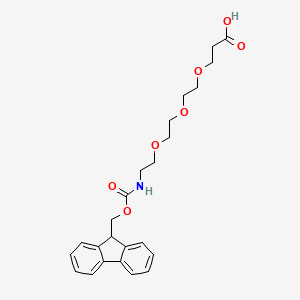
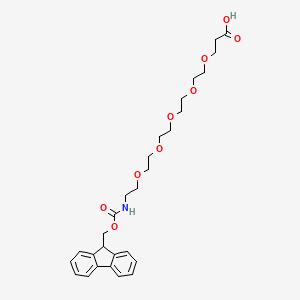
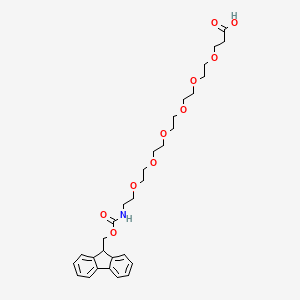
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
